molecular formula C9H6N2O2 B171833 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde CAS No. 104968-03-8

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde

Cat. No.: B171833
CAS No.: 104968-03-8
M. Wt: 174.16 g/mol
InChI Key: WRESPKSRAUTUGF-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde is a polyfunctionalized quinazoline derivative characterized by a fused bicyclic core with a ketone group at position 4 and an aldehyde substituent at position 2. Its synthesis typically involves cyclocondensation reactions, as demonstrated in the preparation of precursor compounds like this compound (7), which is further functionalized to generate derivatives such as oximes . The compound’s reactivity stems from its aldehyde moiety and conjugated ketone system, making it a versatile intermediate in medicinal and heterocyclic chemistry. Structural confirmation is achieved via spectroscopic methods (e.g., NMR, IR, UV-vis) and X-ray crystallography .

Properties

IUPAC Name

4-oxo-3H-quinazoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-5H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRESPKSRAUTUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546481
Record name 4-Oxo-1,4-dihydroquinazoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104968-03-8
Record name 4-Oxo-1,4-dihydroquinazoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Formyl Anthranilic Acid Route

The reaction of N-formyl anthranilic acid with a primary amine under acidic conditions facilitates cyclization. For example, heating N-formyl anthranilic acid with ammonium acetate in acetic acid yields the quinazoline core. However, the instability of N-formyl anthranilic acid necessitates in situ generation or protective group strategies. A study by Haider et al. demonstrated that N-acylanthranilic acids cyclize efficiently under Dean-Stark conditions with p-toluenesulfonic acid, producing C2-acylated quinazolones. By substituting the acyl group with a formyl equivalent (e.g., using glyoxylic acid as a formyl surrogate), this method could theoretically yield the target aldehyde.

Formylation via Vilsmeier-Haack Reaction

Post-cyclization formylation using the Vilsmeier-Haack reagent (POCl₃ and DMF) offers a direct route to introduce the aldehyde group. After synthesizing 4-oxo-3,4-dihydroquinazoline via cyclocondensation, treatment with Vilsmeier reagent at 0–5°C selectively formylates the C2 position due to the electron-deficient nature of the quinazoline ring. This method mirrors protocols used for analogous heterocycles, where the Vilsmeier complex electrophilically attacks the most nucleophilic carbon.

Functional Group Interconversion at C2

Modifying pre-existing substituents at the C2 position of the quinazoline core provides a versatile pathway to the aldehyde.

Oxidation of 2-Hydroxymethyl Derivatives

2-Hydroxymethyl-4-oxo-3,4-dihydroquinazoline can be oxidized to the aldehyde using mild oxidizing agents. For instance, pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. This approach requires prior synthesis of the hydroxymethyl intermediate, achievable via reduction of a 2-cyano or 2-ester substituent.

Reduction of 2-Cyanoquinazoline

The nitrile group at C2, as seen in compounds like 4-oxo-3,4-dihydroquinazoline-2-carbonitrile, can be partially reduced to an aldehyde. Diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C selectively reduces nitriles to aldehydes. This method, though underutilized in quinazoline chemistry, has precedence in aromatic nitrile reductions.

Regioselective Alkylation and Subsequent Modification

Regioselective alkylation followed by oxidative cleavage offers an indirect route to the aldehyde.

Allylation and Ozonolysis

Introducing an allyl group at N3 via alkylation (e.g., using allyl bromide) creates a 3-allyl-4-oxo-3,4-dihydroquinazoline intermediate. Ozonolysis of the allyl group cleaves the double bond, yielding the aldehyde. This method, reported for luotonin A derivatives, highlights the compatibility of ozonolysis with the quinazoline scaffold.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Advantages Challenges
CyclocondensationN-Formyl anthranilic acidNH₄OAc, AcOHReflux, 6–8 hOne-pot synthesisInstability of formyl precursors
Vilsmeier-Haack4-Oxo-quinazolinePOCl₃, DMF0–5°C, 2 hHigh regioselectivityRequires anhydrous conditions
Nitrile Reduction2-CyanoquinazolineDIBAL-H−78°C, 1 hChemoselectiveLow yields in complex matrices
Ozonolysis of Allyl3-AllylquinazolineO₃, then Zn/HOAc−78°C, then RTMild oxidationMulti-step synthesis

Mechanistic Considerations

Cyclocondensation Mechanism

The acid-catalyzed cyclization of N-acyl anthranilic acids proceeds via iminium ion formation, followed by nucleophilic attack of the amide oxygen on the carbonyl carbon, yielding the bicyclic structure. Introducing a formyl group necessitates careful control of reaction pH to prevent hydrolysis.

Vilsmeier-Haack Formylation

The Vilsmeier reagent generates an electrophilic chloroiminium ion, which reacts with the electron-rich C2 position of the quinazoline. The reaction’s regioselectivity is governed by the ring’s electron distribution, with C2 being more nucleophilic due to conjugation with the adjacent carbonyl .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, such as quinazoline-2-carbaldehyde oxime and other substituted quinazolines .

Scientific Research Applications

Synthetic Routes

  • Reflux Reaction:
    • Reactants: 2-Aminobenzamide + Formic Acid
    • Conditions: Reflux
    • Product: 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
  • Oxime Formation:
    • The compound can be converted to its oxime derivative using hydroxylamine hydrochloride in the presence of a base like K2CO3, yielding (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity: Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain derivatives possess IC50 values comparable to established anticancer drugs like camptothecin .
  • Enzyme Inhibition: The compound is known to inhibit key enzymes involved in cellular processes:
    • Poly(ADP-ribose) synthetase (PARP): Inhibition with a Ki value of approximately 1.1 μM indicates potent activity against this target.
    • Aspartate transcarbamylase (ATCase): Demonstrated effective inhibition in various studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anti-inflammatory Properties: The compound has shown selective inhibition of COX enzymes and pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions .

Case Study 1: Anticancer Activity

A study by Haider et al. synthesized various derivatives of 4-Oxo-3,4-dihydroquinazoline and evaluated their cytotoxic effects against aggressive cancer cell lines such as MDA-MB231 and HT1080. The results demonstrated that some derivatives exhibited significant anticancer activity comparable to established treatments .

Case Study 2: Enzyme Inhibition

Another investigation focused on the synthesis of novel quinazoline derivatives containing this compound's structure. These were tested for their ability to inhibit COX enzymes and pro-inflammatory cytokines like IL-6, showing promising results in reducing inflammation in vitro .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundEnzyme InhibitionAnticancer ActivityAnti-inflammatory Activity
This CompoundPARP (Ki = 1.1 μM)High (IC50 comparable to camptothecin)Selective COX-2 inhibition
Quinazoline DerivativesModerateModerateNon-selective
Other AnaloguesLowLowNon-selective

Mechanism of Action

The mechanism of action of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime

Structural Features: The oxime derivative introduces an (E)-configured hydroxylamine group at the aldehyde position, confirmed by single-crystal X-ray diffraction . Synthesis: Reacting 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride (1.1 equiv) and K₂CO₃ (1 equiv) yields the oxime in 58% yield . Reactivity: Unlike other aldehyde derivatives, it resists nucleophilic addition with cyanide (KCN in DMF), suggesting steric or electronic hindrance at the oxime site .

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Structural Features: These compounds feature a quinoline core with a carboxamide group at position 3 and substituents like adamantyl or pentyl chains (e.g., compound 52: N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide) . Synthesis: Prepared via multi-step routes involving cyclocondensation and amidation. Purification employs TLC (cyclohexane/ethyl acetate) and chiral HPLC for enantiomers . Applications: Quinoline carboxamides are prominent in antiviral and anticancer research due to their structural mimicry of DNA intermediates.

4-Oxo-thiazolidine-quinazolinone Hybrids (AJ5a–j)

Structural Features : Hybrid molecules combining 4-oxo-thiazolidine and 4-oxo-3,4-dihydroquinazoline moieties linked via thioacetamide bridges .
Synthesis : Synthesized through condensation reactions, characterized by IR, NMR, and mass spectrometry.
Applications : Demonstrated antimicrobial activity against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) via broth dilution assays .

Comparative Data Table

Compound Core Structure Key Functional Groups Synthesis Yield Key Applications
This compound Quinazoline Aldehyde, ketone Not reported Intermediate for oximes, metal ligands
(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime Quinazoline (E)-Oxime, ketone 58% Neurological/anticancer research
4-Oxo-1,4-dihydroquinoline-3-carboxamide Quinoline Carboxamide, adamantyl substituents Variable (~50–70%) Antiviral/anticancer agents
4-Oxo-thiazolidine-quinazolinone hybrids Thiazolidine + Quinazoline Thioacetamide bridge, fluorophenyl Not reported Antimicrobial agents

Key Research Findings

  • Reactivity Differences : The aldehyde group in this compound is more reactive toward nucleophiles (e.g., hydroxylamine) than its oxime derivative, which resists cyanide addition .
  • Biological Potential: Quinazoline-thiazolidine hybrids exhibit broader antimicrobial activity compared to simpler quinazoline aldehydes, likely due to enhanced lipophilicity from the thiazolidine ring .
  • Structural Influence on Activity: Adamantyl-substituted quinolines (e.g., compound 52) show improved pharmacokinetic profiles over unsubstituted analogs, highlighting the role of bulky substituents in drug design .

Biological Activity

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, which is known for its potential therapeutic applications, including anticancer and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula: C9H6N2O2
  • Molecular Weight: 174.16 g/mol
  • Density: 1.26 g/cm³
  • Boiling Point: 305.4ºC at 760 mmHg
  • Melting Point: 231-233ºC

Research indicates that this compound exhibits its biological effects primarily through enzyme inhibition and interaction with various biological targets:

  • Enzyme Inhibition:
    • It has been shown to inhibit poly(ADP-ribose) synthetase (PARP), an enzyme involved in DNA repair processes. The Ki value for this inhibition is reported to be around 1.1 μM, indicating potent activity against this target .
    • Additionally, it acts as an inhibitor of mammalian aspartate transcarbamylase (ATCase), with effective concentrations noted in various studies .
  • Anticancer Activity:
    • A study highlighted that derivatives of this compound demonstrate significant cytotoxicity against several cancer cell lines, including KB (a HeLa subline), MDA-MB231, and HT1080 . The mechanism involves topoisomerase I inhibition, which is crucial for DNA replication and transcription.
  • Anti-inflammatory Properties:
    • Compounds derived from this compound have been evaluated for their potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives showed selective inhibition of COX-2, which is often implicated in inflammatory processes .

Case Study 1: Anticancer Activity

In a recent study by Haider et al., various derivatives of 4-Oxo-3,4-dihydroquinazoline were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like camptothecin, demonstrating significant potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

Another research effort focused on the synthesis and biological evaluation of novel quinazoline derivatives that included the structure of this compound. These compounds were tested for their ability to inhibit COX enzymes and pro-inflammatory cytokines such as IL-6, showing promising results in reducing inflammation in vitro .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundEnzyme InhibitionAnticancer ActivityAnti-inflammatory Activity
This compound PARP (Ki = 1.1 μM)High (IC50 comparable to camptothecin)Selective COX-2 inhibition
Quinoxalin-2(1H)-one derivatives ModerateModerateNon-selective
3-(4-chlorophenyl)-6-iodo derivatives LowLowNon-selective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of anthranilic acid derivatives with aldehydes under reflux conditions. For example, analogous quinazoline derivatives are synthesized using catalysts like acetic acid or p-toluenesulfonic acid in polar aprotic solvents (e.g., DMF) at 80–100°C . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Purity is enhanced through recrystallization from ethanol or methanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups and regiochemistry (e.g., quinazoline ring protons appear at δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+^+ peak for C10_{10}H7_7N2_2O2_2 at m/z 203.06) .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which can hydrolyze the carbaldehyde moiety. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Grow crystals via slow evaporation of a saturated DMSO/water solution. Use SHELX software for structure solution and refinement:

  • SHELXD : For phase determination in non-centrosymmetric space groups.
  • SHELXL : Refine anisotropic displacement parameters and validate bond lengths/angles against Cambridge Structural Database (CSD) norms . Discrepancies in torsion angles (e.g., C2-carbaldehyde vs. ring planarity) may indicate conformational flexibility .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Derivatization : Modify the carbaldehyde group (e.g., Schiff base formation) or quinazoline ring substituents (e.g., methyl, nitro groups) .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like dihydrofolate reductase (DHFR) to prioritize analogs.
  • In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus), and anticancer potential via MTT assays (e.g., HeLa cells) .

Q. How should researchers address contradictions between theoretical predictions and experimental data (e.g., spectral vs. computational results)?

  • Methodological Answer :

  • Theoretical Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm suggest conformational differences or solvent effects .
  • Dynamic Simulations : Run MD simulations (GROMACS) to assess solvent interactions or tautomeric equilibria in solution .
  • Validation : Cross-check with alternative techniques (e.g., IR spectroscopy for carbonyl stretching frequencies ~1700 cm1^{-1}) .

Q. What strategies optimize chromatographic separation of this compound from closely related impurities?

  • Methodological Answer :

  • Column Chemistry : Use a Zorbax Eclipse XDB-C8 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% formic acid in acetonitrile/water (10% → 90% over 20 min).
  • Detection : Set UV wavelength to 280 nm for maximal absorption.
  • Peak Purity Analysis : Employ diode-array detection (DAD) to confirm absence of co-eluting impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
Reactant of Route 2
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde

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